An In-depth Technical Guide to 4-Chloro-6-methyl-2-(methylthio)pyrimidine
An In-depth Technical Guide to 4-Chloro-6-methyl-2-(methylthio)pyrimidine
This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-2-(methylthio)pyrimidine, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development and crop protection, offering detailed information on its chemical properties, synthesis, and applications.
Chemical Identity and Properties
CAS Number: 17119-73-2[1]
Chemical Structure:
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Molecular Formula: C₆H₇ClN₂S[1]
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Molecular Weight: 174.65 g/mol [1]
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IUPAC Name: 4-Chloro-6-methyl-2-(methylthio)pyrimidine
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Appearance: White to almost white powder or lump[1]
The structure of 4-Chloro-6-methyl-2-(methylthio)pyrimidine is characterized by a pyrimidine ring substituted with a chloro group at position 4, a methyl group at position 6, and a methylthio group at position 2. This arrangement of functional groups imparts a unique reactivity profile, making it a versatile building block in organic synthesis.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of 4-Chloro-6-methyl-2-(methylthio)pyrimidine.
| Property | Value | Reference |
| Melting Point | 38 - 42 °C | [1] |
| Boiling Point | 147 °C / 32 mmHg | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine
The synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine is a critical process for its application in further chemical manufacturing. A common laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis of 6-methyl-2-methylthio-4-chloropyrimidine
This protocol describes the synthesis of the target compound from 6-methyl-4-hydroxy-2-methylthio-pyrimidine.
Materials:
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6-methyl-4-hydroxy-2-methylthio-pyrimidine
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Phosphorus oxychloride (POCl₃)
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Crushed ice
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Water
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Anhydrous magnesium sulfate
Procedure:
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A mixture of 6-methyl-4-hydroxy-2-methylthio-pyrimidine (9.20 g, 59 mmol) and phosphorus oxychloride (60 mL) is heated to reflux for 3 hours.
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After the reaction is complete, the mixture is cooled to room temperature.
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The cooled reaction mixture is slowly poured into crushed ice.
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The aqueous phase is extracted with ethyl acetate.
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The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and water.
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The organic layer is then dried over anhydrous magnesium sulfate.
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The solvent is removed by concentration under reduced pressure to yield 6-methyl-2-methylthio-4-chloropyrimidine.
Expected Yield: 8.27 g (80% yield) of a white solid with a melting point of 37-38°C.
Logical Workflow for Synthesis:
Applications in Research and Development
4-Chloro-6-methyl-2-(methylthio)pyrimidine is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its primary applications are in the development of pharmaceuticals and agrochemicals.[1]
Pharmaceutical Development
This pyrimidine derivative is a significant building block in the development of anti-cancer drugs.[1] It serves as a scaffold for creating compounds that can target specific pathways involved in cancer cell proliferation.[1] The chlorine atom at the 4-position is particularly reactive towards nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity of the resulting molecules.
Agrochemical Chemistry
In the field of agricultural chemistry, 4-Chloro-6-methyl-2-(methylthio)pyrimidine is a key intermediate in the synthesis of various herbicides.[1] Its structure is incorporated into more complex molecules that are designed to selectively inhibit the growth of weeds, thereby enhancing crop protection and yield.[1]
Use as a Synthetic Intermediate: Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine
The utility of 4-Chloro-6-methyl-2-(methylthio)pyrimidine as a versatile intermediate is demonstrated in its use for the synthesis of other heterocyclic compounds.
Experimental Protocol: Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine
This protocol outlines the synthesis of a pyrazole-substituted pyrimidine, which is of interest for its potential biological activities.
Materials:
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4-chloro-6-methyl-2-(methylthio)pyrimidine
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Hydrazine hydrate
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Ethanol
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Acetyl acetone
Procedure:
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A mixture of 4-chloro-6-methyl-2-(methylthio)pyrimidine and hydrazine hydrate in ethanol is heated under reflux for 3 hours to yield 4-chloro-2-hydrazino-6-methylpyrimidine.
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The resulting 4-chloro-2-hydrazino-6-methylpyrimidine is then condensed with acetyl acetone in ethanol under refluxing conditions for 3 hours.
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The reaction yields the final product, 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine.
Reaction Pathway Diagram:
Conclusion
4-Chloro-6-methyl-2-(methylthio)pyrimidine is a chemical compound with significant utility in the synthesis of high-value products for the pharmaceutical and agricultural sectors. Its well-defined structure and reactivity allow for its incorporation into a diverse range of molecules with potential therapeutic and herbicidal activities. The synthetic protocols provided in this guide offer a foundation for its preparation and further functionalization in a research and development setting.
